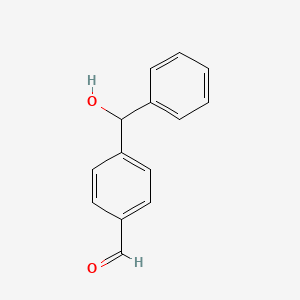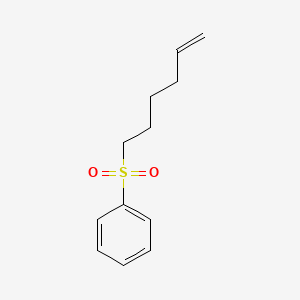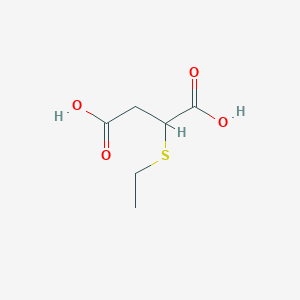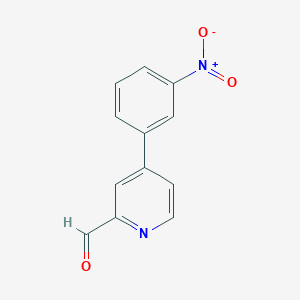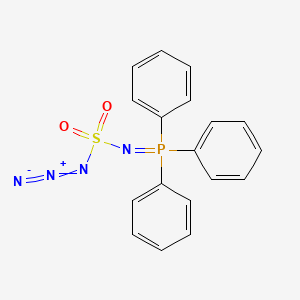
Methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a methanethiol group, an amidino group, and a sulfate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) typically involves the reaction of methanethiol with N-(3-benzyloxypropyl)amidino- compounds under specific conditions. The sulfation process is a key step in the synthesis, where the sulfate ester group is introduced. This can be achieved using reagents such as tributylsulfoammonium betaine, which facilitates the formation of organosulfates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfation processes, where the reaction conditions are optimized for high yield and purity. The use of microwave-assisted approaches and catalytic diaryl borinic acid can enhance the efficiency of the sulfation process .
Analyse Des Réactions Chimiques
Types of Reactions
Methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Reduction of the sulfate ester group can yield the corresponding alcohol.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the thiol group yields disulfides, while reduction of the sulfate ester group produces alcohols .
Applications De Recherche Scientifique
Methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) has several scientific research applications:
Mécanisme D'action
The mechanism of action of methanethiol, N-(3-benzyloxypropyl)amidino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The sulfate ester group can facilitate binding to specific proteins, influencing their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanethiol (CH₃SH): A simple thiol with a strong odor, used as a precursor in organic synthesis.
Ethanethiol (C₂H₅SH): Another thiol with similar properties to methanethiol, commonly used as an odorant for natural gas.
Propriétés
Numéro CAS |
40283-92-9 |
|---|---|
Formule moléculaire |
C12H18N2O4S2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
3-[(1-amino-2-sulfosulfanylethylidene)amino]propoxymethylbenzene |
InChI |
InChI=1S/C12H18N2O4S2/c13-12(10-19-20(15,16)17)14-7-4-8-18-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,13,14)(H,15,16,17) |
Clé InChI |
JCDVXGPHXXODML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCCN=C(CSS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


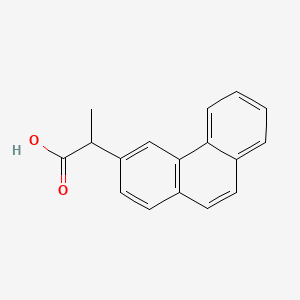


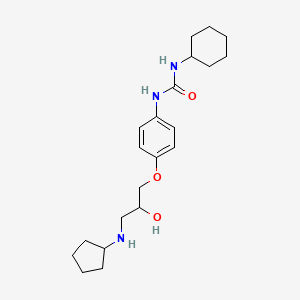
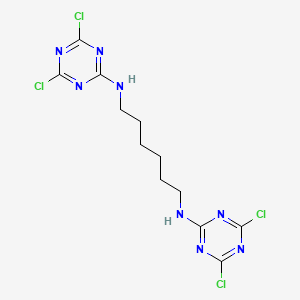
![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
